molecular formula C19H21N5OS2 B12161220 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(5-methylthiophen-2-yl)methylidene]acetohydrazide

2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(5-methylthiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B12161220
M. Wt: 399.5 g/mol
InChI Key: ZKQXLHAXHOSWOT-JAIQZWGSSA-N
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Description

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide is a complex organic compound that features a triazole ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide typically involves multiple steps, starting with the preparation of the triazole and thiophene intermediates. The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives . The thiophene ring is often prepared via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions.

Chemical Reactions Analysis

Types of Reactions

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the imine group can yield primary or secondary amines .

Mechanism of Action

The mechanism of action of 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring may interact with enzymes or receptors, while the thiophene ring could modulate the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties.

Properties

Molecular Formula

C19H21N5OS2

Molecular Weight

399.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(5-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C19H21N5OS2/c1-4-24-18(15-8-5-13(2)6-9-15)22-23-19(24)26-12-17(25)21-20-11-16-10-7-14(3)27-16/h5-11H,4,12H2,1-3H3,(H,21,25)/b20-11-

InChI Key

ZKQXLHAXHOSWOT-JAIQZWGSSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC=C(S2)C)C3=CC=C(C=C3)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(S2)C)C3=CC=C(C=C3)C

Origin of Product

United States

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